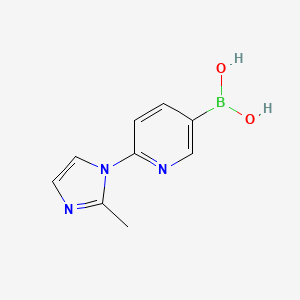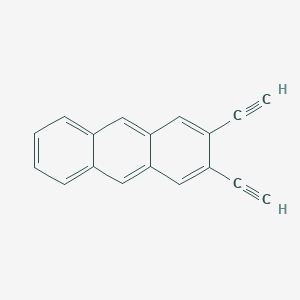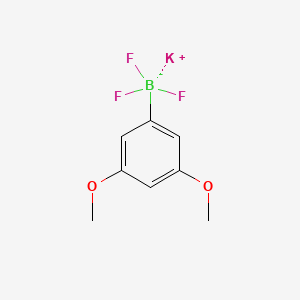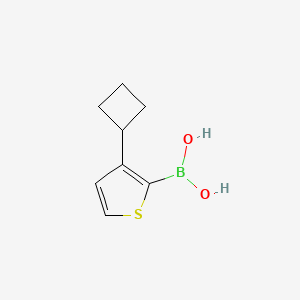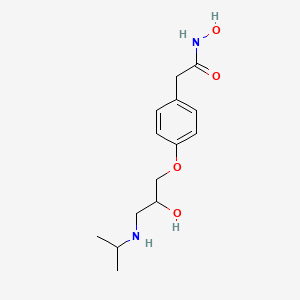
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol This compound is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a phenylacetamide moiety
Métodos De Preparación
The synthesis of N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and isopropylamine.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and amination.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction.
Final Product Formation: The final product, this compound, is obtained through a series of purification steps, including crystallization and filtration.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the hydroxy or amino groups, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in its binding affinity and specificity, influencing its overall activity.
Comparación Con Compuestos Similares
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide can be compared with similar compounds such as :
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound shares a similar structure but differs in the presence of an acetic acid moiety.
Esmolol: A β-blocker with a similar isopropylamino group but different overall structure and pharmacological properties.
Atenolol: Another β-blocker with structural similarities but distinct therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C14H22N2O4 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
N-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-12(17)9-20-13-5-3-11(4-6-13)7-14(18)16-19/h3-6,10,12,15,17,19H,7-9H2,1-2H3,(H,16,18) |
Clave InChI |
PJAATZLLLVSIMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


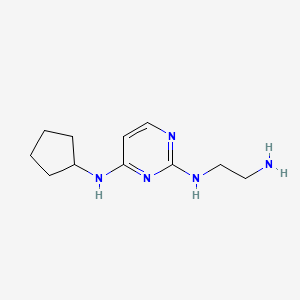
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)

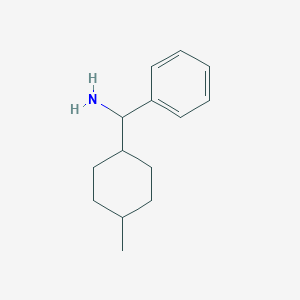

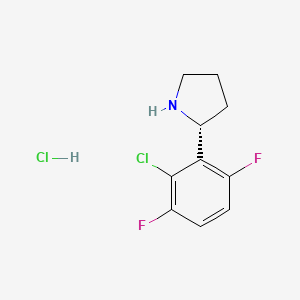
![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
